5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid - 2416230-85-6

5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Catalog Number: EVT-3101301
CAS Number: 2416230-85-6
Molecular Formula: C8H12O3
Molecular Weight: 156.181
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Thromboxane A2 (TXA2) antagonists: Research on 7-oxabicyclo[2.2.1]heptane derivatives identified potent and selective TXA2 receptor antagonists. These antagonists showed promising activity in inhibiting platelet aggregation and bronchoconstriction induced by various agents. [ [], [], [] ]
  • β-lactamase inhibitors: Analogues of β-lactam antibiotics containing the 7-oxabicyclo[2.2.1]heptane moiety have been synthesized and evaluated for their antibacterial activity against resistant strains. [ [], [] ]
  • Nicotinic acetylcholine receptor (nAChR) agonists: Studies have explored the potential of bicycloheptane analogs, particularly those incorporating the 7-azabicyclo[2.2.1]heptane skeleton, as high-affinity agonists for neuronal nAChRs, particularly the α7 subtype. [ [] ]
Synthesis Analysis
  • Diels-Alder Reactions: This reaction utilizes furan as a diene, reacting with various dienophiles like α-chloroacrylonitrile [ [] ] or methyl 3-bromo-propiolate [ [] ] to form the bicyclic framework.
  • Grignard Reactions: These reactions, exemplified by the synthesis of an intermediate for the antithrombotic drug Ifetroban Sodium, utilize Grignard reagents with chiral imides derived from 7-oxabicyclo[2.2.1]heptane systems to introduce specific side chains. [ [] ]
  • Multi-step Syntheses: Complex derivatives often necessitate multi-step synthetic routes involving protection/deprotection strategies, selective functional group transformations, and ring-opening/closing reactions. [ [], [], [] ]
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique helps determine the relative configuration and conformation of substituents on the bicyclic framework. [ [], [] ]
  • X-ray Crystallography: This technique provides precise three-dimensional structural information, including bond lengths, bond angles, and absolute configurations. [ [], [] ]
Chemical Reactions Analysis
  • Ether Cleavage: This reaction is crucial for accessing functionalized cyclohexane rings from the bicyclic system. Methods utilizing acids like HCl [ [], [] ] or reagents like Pb(OAc)4 [ [] ] are employed.
  • Rearrangements: Under specific conditions, these compounds can undergo skeletal rearrangements, as seen in the transformation of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives to 2-oxabicyclo[3.3.0]oct-7-en-3-ones. [ [] ]
Mechanism of Action
  • TXA2 antagonists: These compounds likely exert their effect by binding to the TXA2 receptor, preventing the binding of TXA2 and its mimetics. This interaction disrupts downstream signaling pathways responsible for platelet aggregation and smooth muscle contraction. [ [], [] ]
  • β-Lactamase inhibitors: These compounds may act by binding to the active site of bacterial β-lactamases, inhibiting their enzymatic activity and restoring the efficacy of β-lactam antibiotics. [ [], [] ]
Applications
  • Drug Development:

    • Antithrombotic Agents: Research on 7-oxabicyclo[2.2.1]heptane derivatives led to the development of Ifetroban sodium, a potent TXA2 receptor antagonist investigated for treating cardiovascular diseases. [ [] ]
    • Antibiotics: The search for new antibiotics effective against resistant bacteria includes exploring structural analogs of β-lactams incorporating the 7-oxabicyclo[2.2.1]heptane moiety. [ [], [] ]
    • Cognitive Enhancers: Bicycloheptane analogs, particularly those containing the 7-azabicyclo[2.2.1]heptane skeleton, are being investigated as potential therapeutic agents for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. [ [] ]
  • Organic Synthesis: The rigid framework and diverse functionalities of 7-oxabicyclo[2.2.1]heptane derivatives make them valuable building blocks for synthesizing complex natural products and pharmaceuticals. [ [], [], [] ]

  • Flavor and Fragrance Industry: Some bicyclic compounds identified in natural sources possess characteristic aromas and flavors, potentially finding applications in the food and fragrance industries. [ [], [], [] ]

(1R,5S)-(−)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Compound Description: This compound serves as a product in a highly enantioselective intramolecular cyclopropanation reaction catalyzed by a specific dirhodium(II) complex. The reaction utilizes (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one as a starting material, showcasing its role as a valuable chiral building block. []

Relevance: This compound shares a similar bicyclic structure with 5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, incorporating a 3-oxabicyclo moiety. The key structural difference lies in the ring sizes and the presence of a ketone functional group instead of a carboxylic acid. []

1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester

Compound Description: This bicyclic compound is synthesized via a regioselective Diels-Alder reaction followed by a challenging ketal hydrolysis. []

Relevance: This compound shares the 2-oxabicyclo core structure with 5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid. The presence of a double bond within the bicyclic system and variations in substituents constitute the main structural differences. []

6,6,9,9-Tetramethyl-3,5-dioxa-4-thiabicyclo[6.1.0]nonane 4-oxide

Compound Description: This eight-membered cyclic sulphite forms unexpectedly alongside other products during an acid-catalyzed reaction of a cyclopropanediol derived from chrysanthemic acid. This compound adopts a boat-chair conformation confirmed by X-ray analysis. []

Relevance: While structurally distinct, this compound arises from a synthetic pathway involving chrysanthemic acid derivatives. Chrysanthemic acid shares a structural motif with 5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, specifically the presence of a cyclopropane ring fused to a larger ring system. []

(2S,3R,5S)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-dioxide (YTR-830H)

Compound Description: YTR-830H represents a novel β-lactamase inhibitor. Studies focused on its degradation pathways in various aqueous and alkaline methanol solutions, highlighting its potential instability under specific conditions. []

Relevance: As a β-lactam, YTR-830H contains a four-membered β-lactam ring fused to another ring, similar to the structural feature found in 5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, where a different ring system is fused to the cyclopropane ring. Both compounds belong to the broader category of bicyclic compounds. []

Methyl Penam-(3S)-carboxylate (Methyl 7-oxo-1-thia-4-azabicyclo[3.2.0]heptane-(3S)-carboxylate)

Compound Description: This compound serves as the core structure for penicillin-type β-lactam antibiotics. Its synthesis from D-cysteine methyl ester highlights the importance of chirality in biologically active molecules. []

Relevance: Similar to YTR-830H, Methyl Penam-(3S)-carboxylate possesses a bicyclic structure containing a β-lactam ring. Although it differs from 5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid in ring size and heteroatoms, it exemplifies the significance of bicyclic structures in medicinal chemistry. []

Properties

CAS Number

2416230-85-6

Product Name

5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

IUPAC Name

5-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.181

InChI

InChI=1S/C8H12O3/c1-7-2-3-11-8(4-7,5-7)6(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

KBAYIYJGOXPSLN-UHFFFAOYSA-N

SMILES

CC12CCOC(C1)(C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.